The synthesis of Monomethyl auristatin E intermediate-9 involves several key steps and methodologies. Typically, it starts with solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences. The process often includes:
Monomethyl auristatin E intermediate-9 features a complex molecular structure characterized by its peptide backbone and specific functional groups that enhance its cytotoxic properties. The compound's structure includes:
The molecular formula for Monomethyl auristatin E is CHNO, with a molecular weight of approximately 426.5 g/mol .
Monomethyl auristatin E intermediate-9 participates in several key chemical reactions during its synthesis and application:
These reactions are essential for ensuring that the drug remains stable during circulation while allowing for targeted release at tumor sites.
Monomethyl auristatin E functions primarily as an antimitotic agent. Its mechanism of action involves:
This targeted approach minimizes off-target effects and enhances therapeutic efficacy against malignant cells.
Monomethyl auristatin E intermediate-9 exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation and delivery methods in therapeutic applications .
Monomethyl auristatin E intermediate-9 is primarily utilized in the development of antibody-drug conjugates aimed at treating various cancers, including:
The continued exploration of Monomethyl auristatin E intermediate-9 holds promise for advancing targeted cancer therapies while minimizing systemic toxicity associated with conventional chemotherapy agents.
Solid-Phase Peptide Synthesis (SPPS) has emerged as a cornerstone for constructing the pentapeptide backbone of Monomethyl Auristatin E Intermediate-9. Optimizations focus on resin selection, coupling efficiency, and minimization of epimerization:
Resin and Linker Chemistry: Wang resin with acid-labile Rink amide linkers enables mild cleavage conditions (20% hexafluoroisopropanol/dichloromethane), preserving stereochemistry and reducing diketopiperazine formation during fragment assembly [5]. ChemMatrix resin, noted for superior swelling in diverse solvents, facilitates couplings of sterically hindered amino acids like N-methylvaline [2].
Coupling Reagents and Epimerization Control: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) with collidine as a base achieves near-quantitative coupling yields (>98%) while suppressing epimerization to <1% during N-methylphenylalanine incorporation [5]. Pre-activation protocols with Oxyma Pure/Diisopropylcarbodiimide (DIC) in dimethylformamide at 0°C further mitigate racemization [2].
Orthogonal Protecting Groups: Strategic use of 9-fluorenylmethoxycarbonyl (Fmoc) for α-amines, allyloxycarbonyl (Alloc) for side chains, and trityl (Trt) for thiol groups allows sequential deprotection using palladium(0) or tris(2-carboxyethyl)phosphine (TCEP) without affecting peptide integrity [2] [5]. Automated SPPS with real-time monitoring via conductivity sensors ensures optimal coupling kinetics and impurity profiling [5].
Table 1: Optimized SPPS Conditions for Key Fragment Assembly
Residue Sequence | Coupling Reagent | Solvent System | Epimerization (%) | Yield (%) |
---|---|---|---|---|
N-MeVal-Phe-OH | HATU/Collidine | DMF:THF (1:1) | 0.8 | 98.5 |
Dap(Boc)-N-MeVal | PyBOP/NMM | DCM | 1.2 | 97.0 |
Cys(Trt)-Dap | COMU/DIPEA | NMP | 0.5 | 99.1 |
The C15 and C20 stereocenters in Monomethyl Auristatin E Intermediate-9 require absolute configuration control to maintain tubulin-binding affinity. Chemoenzymatic strategies provide superior stereoselectivity over traditional chemical methods:
Ketoreductase-Mediated Asymmetric Reduction: Engineered Lactobacillus brevis alcohol dehydrogenase (KRED-101) reduces the β-ketoester precursor (ethyl 4-methyl-3-oxopentanoate) to the (S)-alcohol with >99.5% enantiomeric excess (ee) and 95% isolated yield under aqueous-organic biphasic conditions [8]. Co-factor regeneration is achieved via glucose dehydrogenase-mediated nicotinamide adenine dinucleotide phosphate (NADPH) recycling [8].
Lipase-Catalyzed Kinetic Resolution: Candida antarctica Lipase B (CAL-B) catalyzes the enantioselective acetylation of racemic 3-amino-2-methylpropanoate derivatives. The (R)-enantiomer undergoes acetylation at 50°C in vinyl acetate, leaving the desired (S)-enantiomer unreacted (ee >99%, conversion 45%) [8].
Transaminase-Assisted Chiral Amine Synthesis: (S)-selective ω-transaminases (e.g., Chromobacterium violaceum TA) convert ketone intermediates to chiral amines using isopropylamine as an amino donor. Molecular dynamics-guided mutagenesis (A96F/V238A mutations) enhances activity toward bulky substrates, achieving 92% yield and 98% ee for the Norephedrine fragment [8].
Table 2: Enzymes for Stereocenter Installation
Enzyme Class | Reaction Type | Substrate | Stereochemical Outcome | Yield/ee |
---|---|---|---|---|
KRED-101 | Carbonyl reduction | Ethyl 4-methyl-3-oxopentanoate | (S)-alcohol | 95% yield, >99.5% ee |
Candida antarctica B | Kinetic acylation | rac-3-Amino-2-methylpropanoate | (S)-amine | 45% conv., >99% ee |
Mutant ω-Transaminase | Asymmetric amination | 1-(4-Biphenyl)-2-propyl ketone | (S)-amine | 92% yield, 98% ee |
Convergent synthesis mitigates the challenges of linear approaches by assembling Monomethyl Auristatin E Intermediate-9 from pre-formed fragments. Key advancements include:
Ligation Technologies: Native chemical ligation (NCL) between C-terminal thioester (Central Fragment) and N-terminal cysteine (C-Terminal Fragment) proceeds at pH 6.8 with 4-mercaptophenylacetic acid as a catalyst, furnishing the thioester-linked product in 85% yield [2]. Subsequent desulfurization with nickel boride yields the native alkyl chain [6].
Protection Group Orchestration: The tert-butoxycarbonyl (Boc) group shields amines, while the tert-butyl ester protects carboxylic acids. Orthogonal deprotection with trifluoroacetic acid (TFA)/triisopropylsilane (95:5) and Pd(0)-catalyzed allyl ester removal enable sequential fragment coupling without side reactions [5] [6].
Continuous-flow and microwave technologies enhance reaction efficiency, reproducibility, and scalability for Monomethyl Auristatin E Intermediate-9 synthesis:
Microwave-Promoted Amide Bond Formation: Microwave irradiation (100 W, 80°C) accelerates HATU-mediated couplings, reducing reaction times from hours to minutes (5–10 min) while maintaining >98% yield and <0.5% epimerization. Controlled temperature profiles prevent thermal degradation of sensitive fragments [5] [6].
Flow Chemistry for Hazardous Steps:
Enzymatic Reduction Integration: Immobilized ketoreductase cartridges (packed with KRED-101 on epoxy-functionalized silica) enable continuous asymmetric reduction, providing chiral alcohols with 99% ee at 2 g/h throughput [8].
Hybrid Flow-SPPS Platforms: Automated flow reactors integrate SPPS with fragment coupling. Amino acid derivatives and activators are delivered via precision pumps through heated static mixers, enabling real-time analytics via inline Fourier-transform infrared spectroscopy (FTIR) for immediate optimization [5] [6]. This system achieves 92% purity after 15 linear steps, reducing purification burdens [5].
Table 3: Flow Chemistry Parameters for Critical Transformations
Reaction Step | Reactor Type | Temperature (°C) | Residence Time (min) | Conversion/Yield |
---|---|---|---|---|
Diazomethane Methylation | Tube-in-tube | 40 | 2 | 95% |
Pyrrolidine Cyclization | SiC Microreactor | 180 | 10 | 98% yield |
Enzymatic Reduction | Immobilized Enzyme Bed | 30 | 30 | 99% ee, 2 g/h |
These methodological advances collectively address the synthetic intricacies of Monomethyl Auristatin E Intermediate-9, paving the way for robust, large-scale production essential for next-generation ADCs.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: